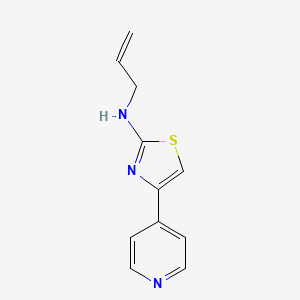

![molecular formula C15H13ClN4O2S2 B4558514 methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)

methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate

Overview

Description

The compound belongs to a class of chemicals that are extensively researched for their diverse chemical reactions, physical and chemical properties, and potential applications in various fields, excluding drug use and dosage details as requested.

Synthesis Analysis

Research on similar compounds typically involves complex synthesis processes. For instance, Portilla et al. (2007) and Shen et al. (2012) describe the synthesis of related pyrazole and benzothiophene derivatives, indicating the intricate steps and conditions necessary for creating such complex molecules (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007); (Shen, Huang, Diao, & Lei, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often determined through X-ray crystallography and spectroscopic methods. Studies by Kumara et al. (2018) and Youssef (2009) provide insight into the molecular structure and crystal packing of closely related compounds, showcasing the importance of intermolecular interactions (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018); (Youssef, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include Michael addition, nucleophilic substitution, and ring closure reactions, as explored by Bakhouch et al. (2015) and Vasu et al. (2004). These studies highlight the reactivity and versatility of benzothiophene derivatives in various chemical transformations (Bakhouch, Houari, Daoudi, Kerbal, & Yazidi, 2015); (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Scientific Research Applications

Synthesis and Chemical Properties

- Michael addition of active methylene compounds to certain thiophene derivatives has been explored, resulting in a series of compounds synthesized through this reaction. These compounds' structures were determined by spectroscopic methods, contributing to the chemical knowledge of thiophene derivatives (Bakhouch et al., 2015).

- Another study focused on the synthesis and ring opening of benzothienooxazines, revealing potential pathways for the generation of novel compounds with specific structural features (Ried et al., 1981).

- Research on methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyran compounds highlights the diversity of reactions these substances can undergo, offering insights into their chemical behavior and potential applications (Scrowston & Shaw, 1976).

Biological Applications

- Benzothiazole derivatives, based on structural analogs, have been synthesized and evaluated for their antitumor activities, showing selective cytotoxicity against tumorigenic cell lines. This research underscores the potential therapeutic applications of these compounds (Yoshida et al., 2005).

- Pyrazole derivatives have been investigated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the compounds' effectiveness in reducing corrosion rates. This study bridges the gap between organic synthesis and industrial applications (Herrag et al., 2007).

Material Science and Other Applications

- Novel transformations of amino and carbonyl/nitrile groups in thiophenes have been studied for their relevance to thienopyrimidine synthesis, illustrating the compounds' versatility in organic synthesis and potential for creating new materials or drugs (Pokhodylo et al., 2010).

properties

IUPAC Name |

methyl 3-chloro-6-[(1-methylpyrazol-3-yl)carbamothioylamino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2/c1-20-6-5-11(19-20)18-15(23)17-8-3-4-9-10(7-8)24-13(12(9)16)14(21)22-2/h3-7H,1-2H3,(H2,17,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSURAAOGRWMMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=S)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4558457.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4558467.png)

![8-(2,6-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4558469.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B4558476.png)

![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4558538.png)